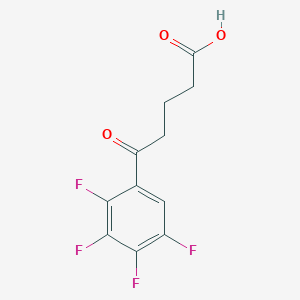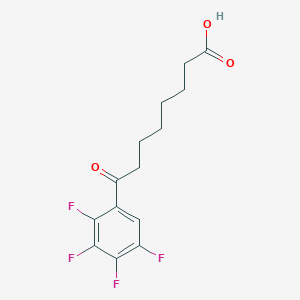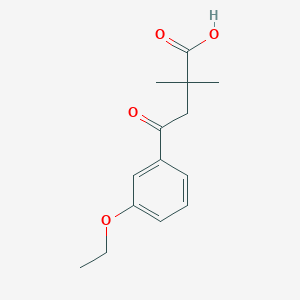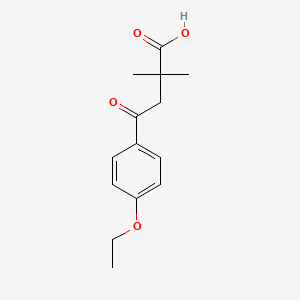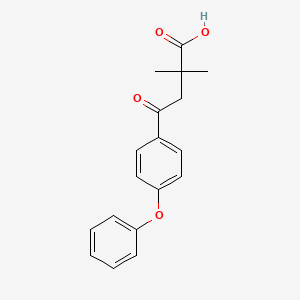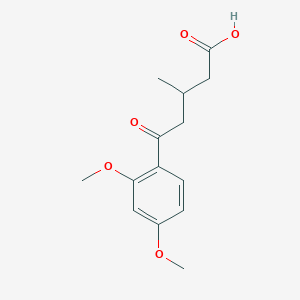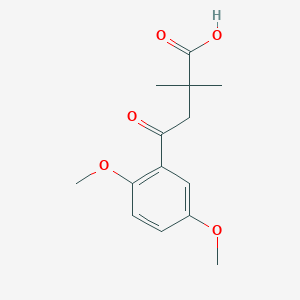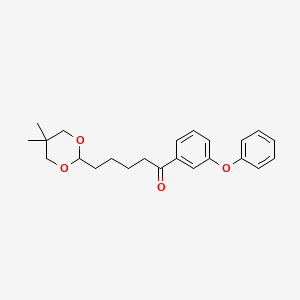
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic molecule with a dioxane ring (a six-membered ring with two oxygen atoms) and a phenyl ring (a six-membered ring with six carbon atoms, also known as a benzene ring). The dioxane ring is substituted with two methyl groups (CH3), making it a 5,5-dimethyl-1,3-dioxan-2-yl group . The phenyl ring is substituted with a valerophenone group, which is a ketone with a phenyl and a pentyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the dioxane and phenyl rings as the most prominent features. The dioxane ring would have two oxygen atoms and four carbon atoms, with the two methyl groups attached to one of the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. Without specific data on this compound, these properties can’t be provided .Wissenschaftliche Forschungsanwendungen
Photovoltaic Applications
One significant application of derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-phenoxyvalerophenone is in the field of photovoltaics. A study by Jørgensen and Krebs (2005) demonstrated the use of monomers related to this compound in the stepwise synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in photovoltaic cells. The trimeric OPVs showed conversion efficiencies in the range of 0.5-1% in blends with the soluble C(60) derivative PCBM (Jørgensen & Krebs, 2005).
Synthesis and Structural Characterization
The compound's derivatives have been synthesized and characterized for various structural and chemical properties. For instance, Chen et al. (2012) synthesized and characterized derivatives of the compound using techniques like 1H NMR, MS, and X-ray single crystal diffraction analysis (Chen et al., 2012). Similarly, Kuhn et al. (2003) analyzed the crystal structure of a related compound, confirming its betaine nature (Kuhn et al., 2003).
Catalysis and Chemical Reactions
In the realm of catalysis and chemical reactions, derivatives of this compound have been used in various studies. Deutsch et al. (2007) investigated the acid-catalyzed condensation of glycerol with other chemicals, using related compounds as catalysts in the synthesis of potential novel platform chemicals (Deutsch et al., 2007).
Anti-inflammatory Applications
Li et al. (2008) explored the synthesis of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and evaluated their anti-inflammatory activities, demonstrating significant inhibition of inflammation in mice (Li et al., 2008).
Pharmaceutical Synthesis
The synthesis of pharmaceutical compounds also involves the use of derivatives of this compound. Glushkov et al. (1995) detailed a novel synthesis method for Gemfibrozil, a drug used for the prevention and treatment of atherosclerosis, using a derivative of this compound (Glushkov et al., 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c1-23(2)16-25-22(26-17-23)14-7-6-13-21(24)18-9-8-12-20(15-18)27-19-10-4-3-5-11-19/h3-5,8-12,15,22H,6-7,13-14,16-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGQVEUATNIMNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646087 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898782-94-0 |
Source


|
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-phenoxyphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)
